molecular formula C12H16N2O2 B12572475 Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate CAS No. 199456-58-1

Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate

Cat. No.: B12572475
CAS No.: 199456-58-1
M. Wt: 220.27 g/mol
InChI Key: PXFGIHIHYCWSJI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate typically involves the reaction of 4-(dimethylhydrazinylidene)ethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is usually a carboxylic acid.

    Reduction: The major product is an alcohol.

    Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.

Scientific Research Applications

Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate exerts its effects involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active hydrazine derivative, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

199456-58-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate

InChI

InChI=1S/C12H16N2O2/c1-14(2)13-9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7,9H,8H2,1-3H3

InChI Key

PXFGIHIHYCWSJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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